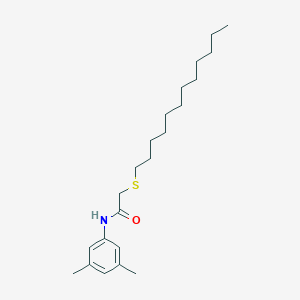
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide (DDSA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DDSA is a member of the acetamide family and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Inflammatory diseases, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has also been shown to inhibit the growth of cancer cells and has been studied for its potential use as an anticancer agent. In agriculture, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have antifungal properties, making it a potential candidate for use as a fungicide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells and its anti-inflammatory and analgesic effects. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize dosage and treatment regimens.
Orientations Futures
For N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide research include further studies on its mechanism of action, optimization of dosage and treatment regimens for its potential use in medicine, and further studies on its potential use as a fungicide in agriculture. Additionally, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide could be further studied for its potential use as a surfactant in the synthesis of nanoparticles.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide is synthesized using a multi-step process that involves the reaction of 3,5-dimethylaniline with 1-bromo-2-dodecanethiol to produce 3,5-dimethylphenyl 2-dodecylthioacetate. This intermediate is then hydrolyzed to produce N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have antifungal properties, making it a potential candidate for use as a fungicide. In material science, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been used as a surfactant in the synthesis of nanoparticles.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-dodecylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NOS/c1-4-5-6-7-8-9-10-11-12-13-14-25-18-22(24)23-21-16-19(2)15-20(3)17-21/h15-17H,4-14,18H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMTEOSHNPHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)NC1=CC(=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)
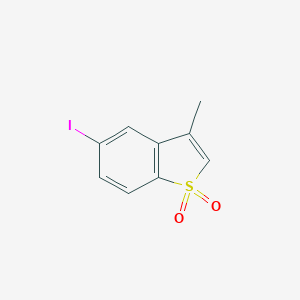
![4-[4-(11-Hydroxyundecoxy)phenyl]benzonitrile](/img/structure/B371262.png)
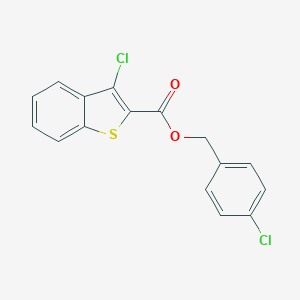
![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
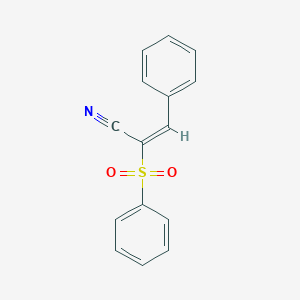
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)
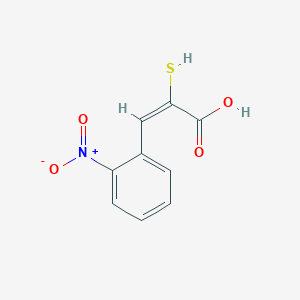
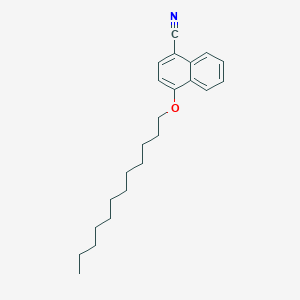
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)
![1-[4-(3-Butenyloxy)phenyl]-2-{4-nitrophenyl}diazene](/img/structure/B371277.png)

![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)